molecular formula C18H17N3O4 B10889334 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10889334
M. Wt: 339.3 g/mol
InChI Key: BAVLYSBNEQORIY-UHFFFAOYSA-N
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Description

2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.

Preparation Methods

The synthesis of 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be achieved through a one-pot multi-component reaction. This involves the condensation of aldehydes, malononitrile, and dimedone in the presence of a catalyst. Various catalysts such as silica-supported dual acidic ionic liquid, nano-cellulose/Ti(IV)/Fe3O4, and silica-bonded S-sulfonic acid have been employed to facilitate this reaction under solvent-free conditions . The reaction typically proceeds at elevated temperatures, around 70-100°C, and yields the desired product with high efficiency.

Chemical Reactions Analysis

2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and amino positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also bind to specific enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile include:

  • 2-amino-7,7-dimethyl-4-(3-methyl-2-thienyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 2-amino-7,7-dimethyl-4-(5-methyl-2-(methylsulfanyl)-3-thienyl)-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile . These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct properties and potential uses.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C18H17N3O4/c1-18(2)7-13(22)16-14(8-18)25-17(20)11(9-19)15(16)10-5-3-4-6-12(10)21(23)24/h3-6,15H,7-8,20H2,1-2H3

InChI Key

BAVLYSBNEQORIY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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